N,N-dimethyl-4-[2-(3-methylphenoxy)acetamido]benzamide
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Overview
Description
N,N-dimethyl-4-[2-(3-methylphenoxy)acetamido]benzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[2-(3-methylphenoxy)acetamido]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base.
Formation of 3-methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation: The acyl chloride is reacted with N,N-dimethyl-4-aminobenzamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[2-(3-methylphenoxy)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
N,N-dimethyl-4-[2-(3-methylphenoxy)acetamido]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[2-(3-methylphenoxy)acetamido]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-aminobenzamide
- 3-methylphenoxyacetic acid
- N,N-dimethylbenzamide
Uniqueness
N,N-dimethyl-4-[2-(3-methylphenoxy)acetamido]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
N,N-dimethyl-4-[[2-(3-methylphenoxy)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-5-4-6-16(11-13)23-12-17(21)19-15-9-7-14(8-10-15)18(22)20(2)3/h4-11H,12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDEVBAWDEAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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